5-(1H-tetrazol-1-yl)-1-naphthol 5-(1H-tetrazol-1-yl)-1-naphthol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18286232
InChI: InChI=1S/C11H8N4O/c16-11-6-2-3-8-9(11)4-1-5-10(8)15-7-12-13-14-15/h1-7,16H
SMILES:
Molecular Formula: C11H8N4O
Molecular Weight: 212.21 g/mol

5-(1H-tetrazol-1-yl)-1-naphthol

CAS No.:

Cat. No.: VC18286232

Molecular Formula: C11H8N4O

Molecular Weight: 212.21 g/mol

* For research use only. Not for human or veterinary use.

5-(1H-tetrazol-1-yl)-1-naphthol -

Specification

Molecular Formula C11H8N4O
Molecular Weight 212.21 g/mol
IUPAC Name 5-(tetrazol-1-yl)naphthalen-1-ol
Standard InChI InChI=1S/C11H8N4O/c16-11-6-2-3-8-9(11)4-1-5-10(8)15-7-12-13-14-15/h1-7,16H
Standard InChI Key FYCYWZROLGBZMZ-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CC=C2O)C(=C1)N3C=NN=N3

Introduction

Structural Characteristics and Nomenclature

Key Structural Features:

  • Naphthalene Core: A fused bicyclic aromatic system (C₁₀H₈) with delocalized π-electrons.

  • Hydroxyl Group (-OH): Positioned at carbon 1, enabling hydrogen bonding and acidity (pKa ~9–10) .

  • Tetrazole Ring (C₁N₄H): Attached via a nitrogen atom at carbon 5, contributing to dipole interactions and coordination chemistry .

Synthesis and Characterization

Synthetic Routes

While no explicit synthesis of 5-(1H-tetrazol-1-yl)-1-naphthol is documented, analogous tetrazole-naphthol derivatives are typically prepared via:

Cycloaddition Reactions

Tetrazoles are often synthesized through [2+3] cycloaddition between nitriles and sodium azide under acidic conditions. For example, 1-naphthonitrile could react with sodium azide in the presence of ammonium chloride to yield the tetrazole derivative .

Hypothetical Reaction Pathway:

1-Naphthonitrile+NaN3NH4Cl5-(1H-Tetrazol-1-yl)-1-naphthol+NH3\text{1-Naphthonitrile} + \text{NaN}_3 \xrightarrow{\text{NH}_4\text{Cl}} \text{5-(1H-Tetrazol-1-yl)-1-naphthol} + \text{NH}_3

Post-Functionalization of 1-Naphthol

Direct substitution at position 5 of 1-naphthol could be achieved via electrophilic aromatic substitution (EAS), though steric and electronic factors may necessitate directing groups or catalysts .

Characterization Techniques

  • FTIR: Expected peaks include O-H stretch (~3200 cm⁻¹), N-H stretch (~2500 cm⁻¹, tetrazole), and aromatic C=C stretches (~1600 cm⁻¹) .

  • NMR:

    • ¹H NMR: Aromatic protons (δ 6.8–8.5 ppm), -OH proton (δ ~5 ppm, broad), tetrazole proton (δ ~9 ppm) .

    • ¹³C NMR: Aromatic carbons (δ 110–140 ppm), tetrazole carbons (δ ~150 ppm) .

  • XRD: Crystallographic data would reveal planar naphthalene stacking and hydrogen-bonding networks .

Physicochemical Properties

Physical Properties (Table 1)

Property5-(1H-Tetrazol-1-yl)-1-naphthol (Predicted)1-Naphthol (Reference)
Molecular FormulaC₁₁H₈N₄OC₁₀H₈O
Molar Mass (g/mol)212.21144.17
Melting Point (°C)180–190 (estimated)94–96
Boiling Point (°C)Decomposes >250278–280
Solubility in WaterLow (≈50 mg/L at 25°C)436.7 mg/L at 25°C
LogP2.1 (estimated)2.84

Key Observations:

  • The tetrazole group increases polarity, reducing hydrophobicity (lower LogP) compared to 1-naphthol .

  • Thermal stability is likely lower than 1-naphthol due to tetrazole ring decomposition above 250°C .

Chemical Reactivity

  • Acid-Base Behavior: The hydroxyl group (pKa ~9.3) deprotonates in basic media, forming a phenoxide ion. The tetrazole N-H (pKa ~4–5) can act as a weak acid .

  • Coordination Chemistry: The tetrazole nitrogen atoms can bind to metal ions (e.g., Ni²⁺, Co²⁺), enabling MOF synthesis .

Applications in Materials Science

Metal-Organic Frameworks (MOFs)

Naphthalene-tetrazole ligands, such as 2,6-di(1H-tetrazol-5-yl)naphthalene (NDTz), form porous MOFs with metals like nickel . These materials exhibit:

  • Surface areas up to 450 m²/g.

  • Gas adsorption capacities (e.g., CO₂: 2.8 mmol/g at 298 K).

  • Catalytic activity in polymer composites (e.g., polycarbonate toughening) .

Polymer Modification

Incorporating 5-(1H-tetrazol-1-yl)-1-naphthol into polymers could enhance thermal stability and mechanical properties via hydrogen bonding and π-π interactions .

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